4-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12F2N4O2S2 and its molecular weight is 406.43. The purity is usually 95%.
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Biological Activity
4-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial efficacy.
Structure and Properties
The compound features a complex structure characterized by:
- A thiadiazole ring , which is often associated with various biological activities.
- A fluorophenyl group , which can enhance lipophilicity and bioactivity.
- An amide linkage , which is common in biologically active compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Compounds similar to this compound have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .
Additionally, these compounds have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects:
- Derivatives containing the thiadiazole moiety have demonstrated activity against various pathogens, including Staphylococcus aureus and Candida albicans. For example, related compounds exhibited significant antifungal activity with MIC values comparable to established antifungals like fluconazole .
Pathogen | Compound | MIC (μg/mL) | Reference |
---|---|---|---|
Candida albicans | Thiadiazole Derivative | 32–42 | |
Staphylococcus aureus | Thiadiazole Derivative | <50 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The thiadiazole ring has been linked to inhibition of key enzymes involved in cancer cell proliferation and survival.
- Disruption of Membrane Integrity : Antimicrobial activity may arise from the compound's ability to disrupt microbial membranes.
Case Studies
A notable case study examined a series of thiadiazole derivatives in a preclinical model of breast cancer. The study found that these compounds significantly reduced tumor size compared to controls, supporting their potential as therapeutic agents .
Another study focused on the antimicrobial properties of similar compounds against resistant strains of bacteria, demonstrating that modifications in the thiadiazole structure could enhance activity against Methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
IUPAC Name |
4-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMQEBRDFDGXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.